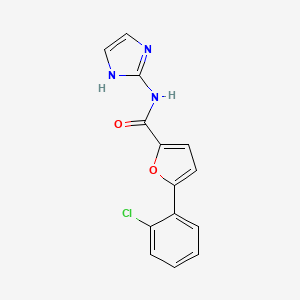

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide

Beschreibung

5-(2-Chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with an imidazole-linked carboxamide moiety. Its structure combines aromatic, electron-withdrawing (chlorophenyl), and hydrogen-bonding (imidazole) functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Eigenschaften

Molekularformel |

C14H10ClN3O2 |

|---|---|

Molekulargewicht |

287.70 g/mol |

IUPAC-Name |

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide |

InChI |

InChI=1S/C14H10ClN3O2/c15-10-4-2-1-3-9(10)11-5-6-12(20-11)13(19)18-14-16-7-8-17-14/h1-8H,(H2,16,17,18,19) |

InChI-Schlüssel |

ROSUWZGAPCLNNO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=NC=CN3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2-Chlorphenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamid umfasst typischerweise die folgenden Schritte:

Bildung des Furanrings: Der Furanring kann durch die Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung einer Cyclisierung unterzogen wird.

Substitution mit der 2-Chlorphenylgruppe: Der Furanring wird dann in einer Friedel-Crafts-Acylierungsreaktion mit 2-Chlorbenzoylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid substituiert.

Einführung der Imidazol-Einheit: Der letzte Schritt beinhaltet die Reaktion des substituierten Furans mit Imidazol-2-carboxamid unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab, wobei kontinuierliche Flussreaktoren eingesetzt werden, um die Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern. Wichtige Faktoren wären die Verfügbarkeit von Ausgangsmaterialien, die Reaktionsausbeute und das Abfallmanagement.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Furanring, was zur Bildung von Furan-2,3-dion-Derivaten führt.

Reduktion: Reduktionsreaktionen können den Imidazolring angreifen und ihn möglicherweise in ein Imidazolin-Derivat umwandeln.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, insbesondere unter stark basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart starker Basen wie Natriumhydrid verwendet werden.

Hauptprodukte

Oxidation: Furan-2,3-dion-Derivate.

Reduktion: Imidazolin-Derivate.

Substitution: Verschiedene substituierte Chlorphenyl-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have highlighted the antitumor potential of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and leukemia cells.

- Case Study 1 : In a study involving MCF7 breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests strong cytotoxic effects that warrant further investigation into its mechanisms of action .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. In animal models, it has been reported to inhibit the production of pro-inflammatory cytokines.

- Case Study 2 : In a model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in joint tissues, suggesting its potential utility in treating inflammatory diseases such as arthritis .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains.

Wirkmechanismus

The mechanism of action of 5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in enzyme active sites, inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Core Structure : The target compound uses a furan-carboxamide backbone, while Compound 4 employs a hydrazinecarboxamide scaffold with a benzodioxol-propylidene chain.

- Substituent Position : The imidazole in the target compound is directly linked to the furan via a carboxamide, whereas Compound 4 positions the imidazole on a propylidene side chain.

Table 1: Structural and Functional Comparison

Spectroscopic and Crystallographic Characterization

Compound 4 was characterized using single-crystal X-ray diffraction, confirming its (E)-configuration and hydrogen-bonded network .

Computational and Thermochemical Insights

These methods achieve high accuracy in atomization energies and ionization potentials (average deviation ~2.4 kcal/mol) , suggesting their utility in modeling the target compound’s electronic structure or reactivity.

Biologische Aktivität

5-(2-chlorophenyl)-N-(1H-imidazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.66 g/mol. The compound features a furan ring, an imidazole moiety, and a chlorophenyl group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µg/mL. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 25 |

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated using in vitro assays that measured the stabilization of red blood cell membranes and the inhibition of pro-inflammatory cytokines. The results indicated a stabilization percentage of approximately 80% at a concentration of 50 µg/mL, suggesting strong anti-inflammatory potential.

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and showed IC50 values in the range of 30 to 70 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 45 |

| A549 (Lung) | 60 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Frontiers in Chemistry explored the antimicrobial properties of various derivatives including the target compound, demonstrating its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Mechanism : Research conducted by PMC indicated that compounds with similar structures inhibited TNF-alpha production in macrophages, providing insight into their potential as anti-inflammatory agents .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects revealed that treatment with this compound led to significant cell death in cancerous cells compared to normal cells, underscoring its selectivity and potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.